
benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate is a chemical compound with the molecular formula C37H60ClNO and a molecular weight of 570.331 g/mol . It is known for its unique structure, which combines a quaternary ammonium cation with a phenolate anion. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate typically involves the reaction of benzyl-hexadecyl-dimethylammonium chloride with 4-chloro-2-cyclohexylphenol. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate can undergo various chemical reactions, including:
Oxidation: The phenolate anion can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzyl derivatives .
Scientific Research Applications
Benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal effects.
Industry: Utilized in the formulation of disinfectants and surfactants.
Mechanism of Action
The mechanism of action of benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate involves its interaction with cell membranes. The quaternary ammonium cation disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate: Similar structure but with an octyl group instead of a cyclohexyl group.
Benzyldimethylhexadecylammonium chloride: A related quaternary ammonium compound used as a cationic surfactant.
Uniqueness
Benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate is unique due to its combination of a quaternary ammonium cation and a phenolate anion, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with cell membranes, making it particularly effective in antimicrobial applications.
Properties
CAS No. |
85851-66-7 |
|---|---|
Molecular Formula |
C37H60ClNO |
Molecular Weight |
570.3 g/mol |
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate |
InChI |
InChI=1S/C25H46N.C12H15ClO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h17-19,21-22H,4-16,20,23-24H2,1-3H3;6-9,14H,1-5H2/q+1;/p-1 |
InChI Key |
HYPVAGKSGMXGAX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


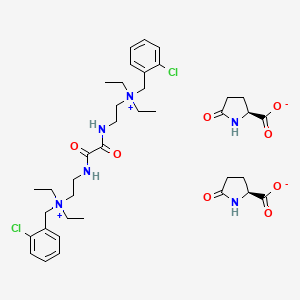
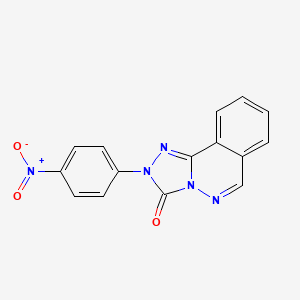
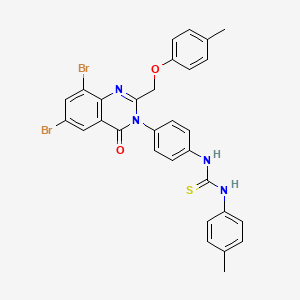
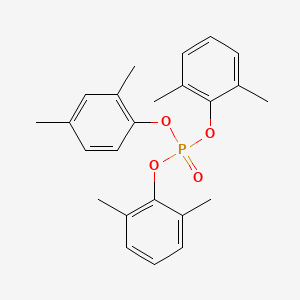


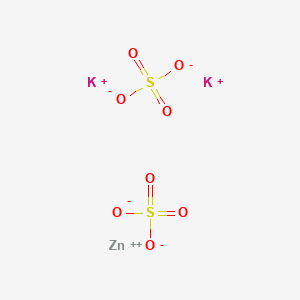
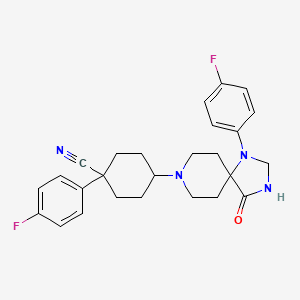
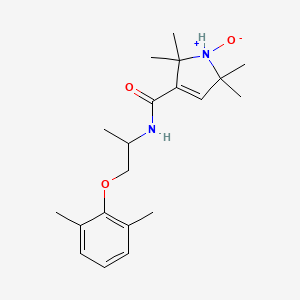


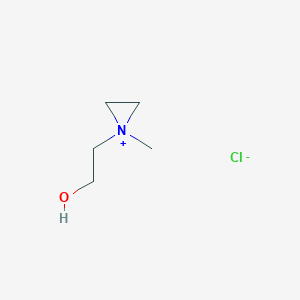
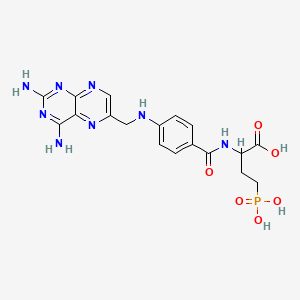
![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)
